Fmoc-Thr(Bzl)-OH: A Technical Guide for Peptide Synthesis and Drug Development
Fmoc-Thr(Bzl)-OH: A Technical Guide for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Thr(Bzl)-OH, or N-α-Fmoc-O-benzyl-L-threonine, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique structural features, namely the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a benzyl ether protecting the side-chain hydroxyl group of threonine, make it an essential building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Fmoc-Thr(Bzl)-OH, with a focus on its role in peptide synthesis for research and drug development.
Chemical Structure and Properties
The chemical structure of Fmoc-Thr(Bzl)-OH is characterized by a threonine backbone with two key modifications for synthetic utility. The Fmoc group provides a base-labile protecting group for the amine, allowing for iterative deprotection and coupling cycles in SPPS. The benzyl group on the side-chain hydroxyl prevents unwanted side reactions during peptide elongation.
Below is a summary of the key chemical and physical properties of Fmoc-Thr(Bzl)-OH.
| Property | Value |
| IUPAC Name | (2S,3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(phenylmethoxy)butanoic acid |
| Synonyms | Fmoc-O-benzyl-L-threonine, N-Fmoc-O-benzyl-L-threonine |
| CAS Number | 117872-75-0 |
| Molecular Formula | C₂₆H₂₅NO₅ |
| Molecular Weight | 431.48 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 118-120 °C |
| Purity (by TLC) | ≥98.0%[1] |
| Solubility | Soluble in DMF, NMP, and DCM. While precise quantitative data is not readily available, it is known to have good solubility in common SPPS solvents, facilitating efficient coupling reactions. |
| Storage Temperature | 2-8°C[1] |
Table 1: Chemical and Physical Properties of Fmoc-Thr(Bzl)-OH
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Thr(Bzl)-OH
Fmoc-Thr(Bzl)-OH is a cornerstone for the incorporation of threonine residues in peptides synthesized via the Fmoc/tBu strategy. The benzyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and is typically removed during the final acidolytic cleavage from the resin.
Experimental Protocol: A Standard Coupling Cycle
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Thr(Bzl)-OH into a growing peptide chain on a solid support.
1. Resin Preparation:
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Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
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Drain the DMF.
2. Fmoc Deprotection:
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Add a 20% (v/v) solution of piperidine in DMF to the resin.
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Agitate for 5-10 minutes.
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Drain the solution.
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Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.
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Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Activation and Coupling:
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In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
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Allow the mixture to pre-activate for 1-2 minutes.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction vessel at room temperature for 1-2 hours.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
A final wash with dichloromethane (DCM) can be performed before proceeding to the next cycle.
5. Monitoring the Coupling Reaction:
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A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
Optimization of Coupling Efficiency
While standard coupling protocols are often effective, certain peptide sequences, known as "difficult sequences," can lead to incomplete coupling of Fmoc-Thr(Bzl)-OH. This can be due to steric hindrance or peptide aggregation on the resin. The following strategies can be employed to improve coupling efficiency:
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Choice of Coupling Reagent: For sterically hindered couplings, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2]
-
Double Coupling: Repeating the coupling step with a fresh solution of activated Fmoc-Thr(Bzl)-OH can drive the reaction to completion.
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Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better solvent for aggregated peptides and may improve coupling outcomes.
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Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the coupling mixture can disrupt secondary structures of the growing peptide chain, improving accessibility for the incoming amino acid.
Potential Side Reactions
While the benzyl protecting group is generally robust, some potential side reactions can occur:
-
Incomplete Deprotection: The benzyl ether is more stable to acid than t-butyl-based protecting groups. Incomplete removal during the final cleavage step can lead to a protected threonine residue in the final peptide. This can often be addressed by extending the cleavage time or using a stronger cleavage cocktail.
-
Racemization: Although less common for threonine compared to other amino acids like histidine or cysteine, racemization can occur during the activation step. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this side reaction.
Purification of Peptides Containing Thr(Bzl)
Following synthesis and cleavage from the resin, crude peptides containing the Thr(Bzl) residue are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The benzyl group significantly increases the hydrophobicity of the peptide, which will affect its retention time on the C18 column.
General Purification Protocol:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute with the initial mobile phase (e.g., 0.1% TFA in water).
-
Chromatography:
-
Column: A C18 stationary phase is most common.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the overall hydrophobicity of the peptide.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.
Application in Drug Development: Synthesis of Thrombospondin-1 Mimetics
Fmoc-Thr(Bzl)-OH has been utilized in the synthesis of peptide fragments and mimetics of thrombospondin-1 (TSP-1), a large matricellular glycoprotein with complex roles in angiogenesis, cell adhesion, and proliferation.[3] TSP-1 interacts with multiple cell surface receptors, including CD47, to modulate various signaling pathways.
Peptide mimetics that replicate the binding and activity of specific domains of TSP-1 are valuable tools for dissecting its biological functions and for developing novel therapeutics, particularly in the field of oncology.[4] For instance, peptides derived from the CD47-binding domain of TSP-1 have been shown to induce apoptosis in cancer cells.[4]
The synthesis of these TSP-1 mimetic peptides often involves the incorporation of threonine residues, where Fmoc-Thr(Bzl)-OH serves as the key building block. The presence of the O-benzyl threonine in the synthetic peptide allows for the correct folding and presentation of the pharmacophore required for receptor binding and subsequent biological activity.
Thrombospondin-1/CD47 Signaling Pathway
The interaction of TSP-1 with its receptor CD47 initiates a signaling cascade that can lead to apoptosis, inhibition of nitric oxide (NO) signaling, and modulation of immune responses. Understanding this pathway is crucial for the rational design of TSP-1 mimetic peptides.
Experimental and Logical Workflows
Standard SPPS Cycle Workflow
The iterative nature of solid-phase peptide synthesis follows a well-defined workflow.
Logical Relationship for Optimizing Peptide Synthesis
The process of optimizing a peptide synthesis protocol involves a logical progression of steps to identify and overcome challenges.
Conclusion
Fmoc-Thr(Bzl)-OH is an indispensable reagent for the synthesis of threonine-containing peptides. Its well-defined properties and reactivity allow for its reliable incorporation into complex peptide sequences. A thorough understanding of its chemical characteristics, optimal coupling conditions, and potential side reactions is crucial for the successful synthesis of high-purity peptides for research and therapeutic applications. As the field of peptide-based drug discovery continues to expand, the utility of Fmoc-Thr(Bzl)-OH in constructing novel and potent bioactive molecules remains of paramount importance.
References
- 1. Fmoc-Thr(Bzl)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
